![molecular formula C7H4ClFN2 B1422358 4-氯-5-氟-1H-吡咯并[2,3-b]吡啶 CAS No. 882033-66-1](/img/structure/B1422358.png)
4-氯-5-氟-1H-吡咯并[2,3-b]吡啶
概述
描述
“4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the empirical formula C7H4ClFN2. It has a molecular weight of 170.57 . This compound is a solid and is often used as a biochemical reagent in life science related research .
Molecular Structure Analysis
The molecular structure of “4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine” can be represented by the SMILES string Fc1cnc2[nH]ccc2c1Cl . This indicates the presence of fluorine (F), chlorine (Cl), and nitrogen (N) atoms in the pyrrolopyridine ring structure.
科学研究应用
合成技术
- 简洁的合成方法:4-氟-1H-吡咯并[2,3-b]吡啶,一种相关化合物,已通过两种途径从 1H-吡咯并[2,3-b]吡啶 N-氧化物合成,使用 Balz-Schiemann 反应或锂-卤素交换 (Thibault 等人,2003 年)。
化学表征和反应性
- 结构分析和反应性:对 4-氯-2-(3-氟苯基)-2,3-二氢-1H-吡咯并[3,4-c]吡啶-1-酮的研究重点关注其合成、结构表征以及对其反应性的详细分析,包括计算其势能分布和分子内的电荷转移 (Murthy 等人,2017 年)。
生物活性
- 生物活性研究:探索了 4-氯-5-氟吡咯并[2,3-d]嘧啶的生物活性,显示在各种细胞系中没有显着的抗菌或细胞毒活性 (Wang 等人,2004 年)。
合成应用
- 合成氮杂吲哚:6-氯-4-硝基-和 4,6-二氯-1H-吡咯并[2,3-b]吡啶,密切相关的化合物,可用作合成 4-取代 7-氮杂吲哚衍生物的构建模块 (Figueroa‐Pérez 等人,2006 年)。
电子结构和稳定性
- 电荷密度和电子结构分析:分析了 4-氯-1H-吡咯并[2,3-b]吡啶的电子结构和电荷密度分布,揭示了吡咯并吡啶骨架内键的共价性质及其高动力学稳定性 (Hazra 等人,2012 年)。
化学信息学和药物设计
- 激酶抑制剂的对接和 QSAR 研究:对 3-氟-4-(1H-吡咯并[2,3-b]吡啶-4-氧基)苯胺的衍生物(一种结构相似的化合物)进行了对接和定量构效关系 (QSAR) 研究,以研究它们作为 c-Met 激酶抑制剂的潜力 (Caballero 等人,2011 年)。
荧光化学传感器
- 荧光化学传感器的开发:合成了结构相似的吡咯并[3,4-c]吡啶基荧光团,并将其用作 Fe3+/Fe2+ 阳离子的选择性化学传感器,展示了在活细胞成像中的潜在应用 (Maity 等人,2018 年)。
抗肿瘤活性
- 抗肿瘤应用:合成了新型 1H-吡咯并[2,3-b]吡啶衍生物,并评估了它们在弥漫性恶性腹膜间皮瘤模型中的抗肿瘤活性,揭示了它们作为细胞周期蛋白依赖性激酶 1 抑制剂的潜力 (Carbone 等人,2013 年)。
安全和危害
未来方向
The future directions for “4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine” and its derivatives could involve further exploration of their inhibitory activities against FGFR1, 2, and 3, given the essential role of the FGFR signaling pathway in various types of tumors . This could potentially lead to the development of new therapeutic strategies for cancer treatment.
作用机制
Target of Action
It is often used as a biochemical reagent in life science research , suggesting that it may interact with various biological targets.
Mode of Action
The presence of a fluorine atom could enhance the compound’s ability to form hydrogen bonds with its targets, while the chlorine atom could participate in halogen bonding .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
属性
IUPAC Name |
4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHIFORQJRTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678415 | |
| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882033-66-1 | |
| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882033-66-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50678415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1422275.png)
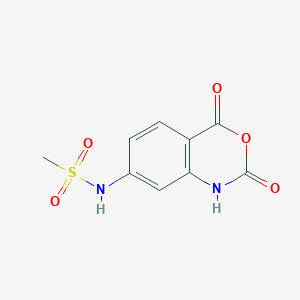
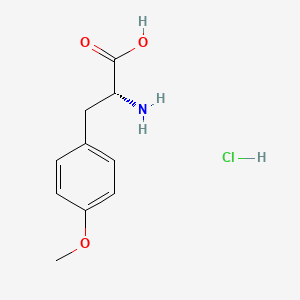
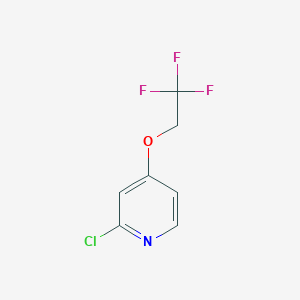

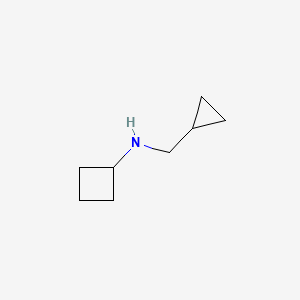
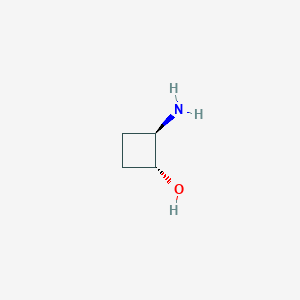
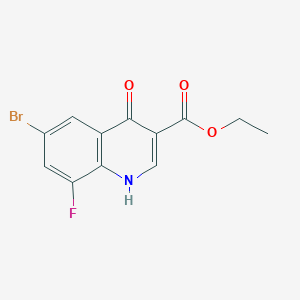
![(2-([6-(4-Chlorophenyl)pyridazin-3-YL]oxy)ethyl)amine](/img/structure/B1422291.png)


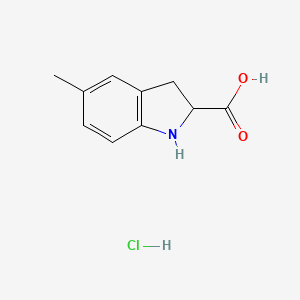
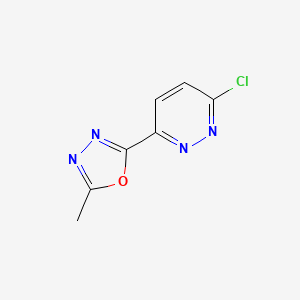
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-4-carboximidamide hydrochloride](/img/structure/B1422298.png)
